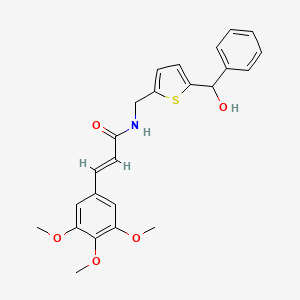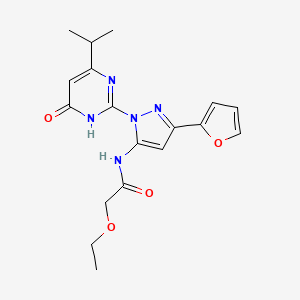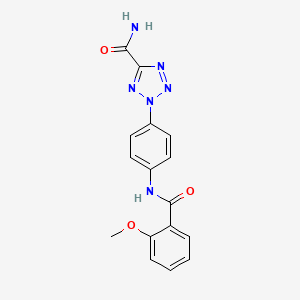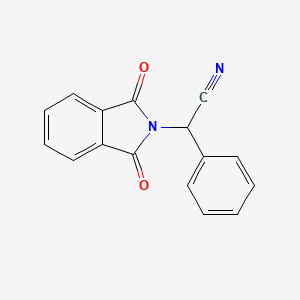
4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine, also known as CRF1 antagonist, is a compound that has shown potential in scientific research. This compound belongs to the class of sulfonylpiperidine derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various research fields.
作用機序
The 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine antagonist acts by blocking the action of the corticotropin-releasing factor 1 (4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine) receptor, which is involved in regulating the stress response. The 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine receptor is found in various areas of the brain, including the hypothalamus, amygdala, and hippocampus. By blocking the 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine receptor, the 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine antagonist reduces the release of stress hormones, such as cortisol, and modulates the stress response.
Biochemical and Physiological Effects
The 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine antagonist has been shown to have various biochemical and physiological effects. In animal studies, the compound has been shown to reduce anxiety-like behavior, decrease stress-induced hyperthermia, and modulate feeding behavior. Additionally, the 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine antagonist has been shown to have antidepressant effects and reduce the symptoms of depression.
実験室実験の利点と制限
The 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine antagonist has several advantages for lab experiments, including its high potency and selectivity for the 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine receptor. Additionally, the compound has been shown to have low toxicity and good pharmacokinetic properties. However, the 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine antagonist has some limitations, including its limited solubility in water and its potential for off-target effects.
将来の方向性
There are several future directions for the study of the 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine antagonist. One potential direction is the development of new analogs with improved potency and selectivity for the 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine receptor. Additionally, the compound could be studied for its potential role in regulating other physiological processes, such as inflammation and immune response. Finally, the 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine antagonist could be studied for its potential therapeutic applications in various diseases, including anxiety disorders, depression, and addiction.
Conclusion
In conclusion, the 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine antagonist is a compound that has shown potential in scientific research. The compound has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various research fields. While the compound has some limitations, it has several advantages for lab experiments and has several potential future directions for study.
合成法
The synthesis of 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine involves the reaction of 3,4-difluorobenzaldehyde with cyclobutanone in the presence of a base, followed by the reaction of the resulting cyclobutanone intermediate with piperidine and a sulfonyl chloride derivative. The final product is obtained after purification and isolation steps.
科学的研究の応用
The 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine antagonist has been extensively studied for its potential applications in various research fields, including neuroscience, pharmacology, and endocrinology. The compound has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression. Additionally, the 4-Cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine antagonist has been studied for its potential role in regulating stress response, addiction, and feeding behavior.
特性
IUPAC Name |
4-cyclobutylidene-1-(3,4-difluorophenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO2S/c16-14-5-4-13(10-15(14)17)21(19,20)18-8-6-12(7-9-18)11-2-1-3-11/h4-5,10H,1-3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQBKHVNGNYHED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)F)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclobutylidene-1-(3,4-difluorobenzenesulfonyl)piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2974544.png)
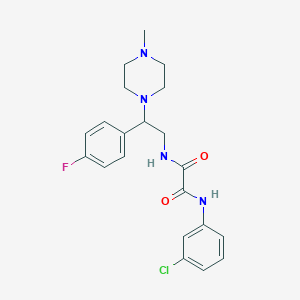
![N-[2-(Benzylsulfamoyl)ethyl]-2-chloropropanamide](/img/structure/B2974546.png)
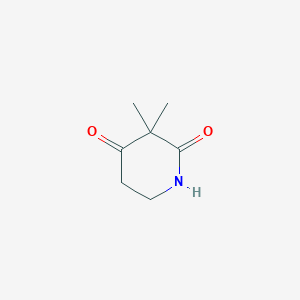
![1-(3,5-dimethoxyphenyl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2974548.png)

![3-Methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)but-2-en-1-one](/img/structure/B2974553.png)
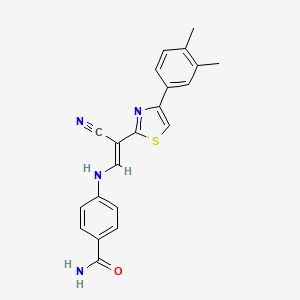
![(5-Chlorobenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/no-structure.png)
![2-(4-chloro-2-methylphenoxy)-N-[(Z)-1-(1,3-dioxoinden-2-yl)ethylideneamino]acetamide](/img/structure/B2974559.png)
